molecular formula C10H13NO B13445111 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol

2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol

Cat. No.: B13445111
M. Wt: 163.22 g/mol
InChI Key: MYFKUVXBOCJDKF-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-ol is a heterocyclic compound with a seven-membered ring containing one nitrogen atom. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the starting material 3,4-dihydro-1H-benzo[b]azepin-2,5-dione can be refluxed with O-methylhydroxylamine and pyridine in ethanol to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize one-pot synthesis techniques, which streamline the process and reduce the need for multiple purification steps .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-ol has a wide range of applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anticonvulsant and antiparasitic activities . Additionally, this compound is used in the development of new pharmaceuticals and as a tool for studying biochemical pathways .

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like cyclin-dependent kinases and glycogen synthase kinase-3, which play crucial roles in cell cycle regulation and signal transduction . These interactions contribute to the compound’s biological effects and therapeutic potential.

Comparison with Similar Compounds

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-ol can be compared to other similar compounds, such as benzodiazepines and oxazepines. While all these compounds share a seven-membered ring structure, their chemical properties and biological activities differ. For example, benzodiazepines are well-known for their anxiolytic and sedative effects, whereas azepines like this compound exhibit unique anticonvulsant and antiparasitic activities .

List of Similar Compounds:

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepin-6-ol

InChI

InChI=1S/C10H13NO/c12-10-6-3-5-9-8(10)4-1-2-7-11-9/h3,5-6,11-12H,1-2,4,7H2

InChI Key

MYFKUVXBOCJDKF-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2=C(C1)C(=CC=C2)O

Origin of Product

United States

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